molecular formula C13H23ClO2 B8644152 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 118135-28-7

8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8644152
M. Wt: 246.77 g/mol
InChI Key: KIXLXDKXQXRUSB-UHFFFAOYSA-N
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Patent
US05856514

Procedure details

97.0 g (0.597 mol) of 4-t-butylcyclohexanone and 134.7 g (1.184 mol) of 3-chloro-1,2-propanediol are dissolved in 1100 ml of toluene in the presence of 11.5 g (0.060 mol) of PTSA. The mixture is brought to reflux for 6 hours while removing the water formed using a Dean-Stark trap. The reaction mixture is brought to room temperature and washed twice with 1500 ml of an aqueous solution containing 5% of NaHCO3. The organic phase is dried over MgSO4 and concentrated under vacuum. The residual oil is used directly in the following step (yield: 99%; NMR analysis)
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
134.7 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[Cl:12][CH2:13][CH:14]([OH:17])[CH2:15]O.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:1]([CH:5]1[CH2:6][CH2:7][C:8]2([O:17][CH:14]([CH2:13][Cl:12])[CH2:15][O:11]2)[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Name
Quantity
134.7 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
11.5 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
1100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
while removing the water
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
is brought to room temperature
WASH
Type
WASH
Details
washed twice with 1500 ml of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 5% of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1CCC2(OCC(O2)CCl)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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